molecular formula C13H22O B12695361 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- CAS No. 71820-47-8

1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-

Cat. No.: B12695361
CAS No.: 71820-47-8
M. Wt: 194.31 g/mol
InChI Key: BBPCJNBZOFHWCU-PWSUYJOCSA-N
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Description

1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-, also known as dihydro-β-ionone, is an organic compound with the molecular formula C13H22O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is commonly used in the fragrance industry due to its pleasant scent, which resembles that of violets.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- can be synthesized through several methods:

Industrial Production Methods

The industrial production of 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- typically involves the selective hydrogenation of β-ionone. This process is preferred due to its efficiency and the availability of β-ionone as a starting material.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the butanone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is widely used in the fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. In the fragrance industry, its effect is primarily olfactory, where it binds to olfactory receptors in the nasal cavity, triggering a sensory response. In biological systems, its mechanism may involve interactions with cellular membranes and enzymes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    β-Ionone: A structurally similar compound with a similar fragrance profile.

    Damascone: Another related compound used in the fragrance industry.

    Dihydro-β-ionone: A hydrogenated form of β-ionone with similar properties.

Uniqueness

1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- is unique due to its specific structural features and the resulting olfactory properties. Its selective hydrogenation process also distinguishes it from other similar compounds.

Properties

CAS No.

71820-47-8

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]butan-1-one

InChI

InChI=1S/C13H22O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h6,8,10,12H,5,7,9H2,1-4H3/t10-,12+/m1/s1

InChI Key

BBPCJNBZOFHWCU-PWSUYJOCSA-N

Isomeric SMILES

CCCC(=O)[C@@H]1[C@@H](C=CCC1(C)C)C

Canonical SMILES

CCCC(=O)C1C(C=CCC1(C)C)C

Origin of Product

United States

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